Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Vue d'ensemble
Description
D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . Structural components often consist of D-Man p residues joined via α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages .
Synthesis Analysis
In a study, a series of mannose-containing disaccharides have been investigated with respect to conformation and dynamics . The doubly 13 C-isotope labeled α- D - [1,2- 13 C 2 ]Man p - (1→4)-α- D -Man p -OMe was synthesized thereby facilitating conformational analysis based on 13 C, 13 C coupling constants as interpreted by Karplus-type relationships .Molecular Structure Analysis
Molecular dynamics simulations were carried out for the disaccharides with explicit water as solvent using the additive CHARMM36 and Drude polarizable force fields for carbohydrates . Both simulations sampled conformational space in such a way that inter-glycosidic proton–proton distances were very well described .Chemical Reactions Analysis
In the same study, translational diffusion NMR experiments were performed to deduce rotational correlation times for the molecules . 1D 1 H, 1 H-NOESY and 1D 1 H, 1 H-T-ROESY NMR experiments were carried out to obtain inter-residue proton–proton distances and one-dimensional long-range and 2D J-HMBC experiments were acquired to gain information about conformationally dependent heteronuclear coupling constants across glycosidic linkages .Applications De Recherche Scientifique
Subheading Advanced Glycosylation Techniques
Research into the synthesis of complex glycosylated structures involves Nomega-(beta-D-Mannopyranosyl)-L-asparagine. A study by Ohnishi et al. (2000) detailed the synthesis of a novel asparagine-linked heptasaccharide structure. This structure is noteworthy due to an additional GlcNAc residue linked to the beta-linked mannose, demonstrating the intricate nature of glycosylation processes and the potential for creating diverse molecular architectures for various scientific applications. The synthesis utilized p-methoxybenzyl-assisted intramolecular aglycon delivery as a key transformation, highlighting the sophistication of modern glycosylation techniques (Ohnishi et al., 2000).
Structural and Functional Analysis of Enzymes
Subheading Understanding Enzyme Mechanisms
The study of enzymes and their mechanisms is a significant area of research involving Nomega-(beta-D-Mannopyranosyl)-L-asparagine. Strieker et al. (2007) investigated the incorporation of 3-hydroxyasparagine in the calcium-dependent antibiotic (CDA), a daptomycin-type lipopeptide. The research revealed the biochemical and structural basis for the stereoselectivity and substrate specificity of the AsnO enzyme, which catalyzes the direct hydroxylation of L-asparagine. This study provides insights into the structural basis of enzyme reactions and the potential for engineering novel enzymes for specific biochemical applications (Strieker et al., 2007).
Enzyme Engineering and Substrate Specificity
Subheading Tailoring Enzyme Functionality
Nomega-(beta-D-Mannopyranosyl)-L-asparagine also plays a role in the engineering of enzymes to alter substrate specificity. A study by Kaper et al. (2002) focused on the substrate specificity engineering of beta-mannosidase and beta-glucosidase from Pyrococcus by exchanging unique active site residues. This research highlights the possibility of modifying enzymes to alter their interaction with specific substrates, demonstrating the potential for creating customized enzymes for specific industrial and research applications (Kaper et al., 2002).
Propriétés
IUPAC Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZONQWDDILKB-PIILLGNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nomega-(beta-D-Mannopyranosyl)-L-asparagine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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